2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide
Description
2,5-Dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide (CAS: 2034401-53-9, referred to as Compound A) is a synthetic small molecule with the molecular formula C₁₇H₂₀FN₃O₃ and a molecular weight of 333.3574 g/mol . Its structure features:
- A 2,5-dimethylfuran-3-carboxamide core.
- A (1r,4r)-cyclohexyl group linked via an amide bond.
- A 5-fluoropyrimidin-2-yloxy substituent on the cyclohexyl ring.
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-10-7-15(11(2)23-10)16(22)21-13-3-5-14(6-4-13)24-17-19-8-12(18)9-20-17/h7-9,13-14H,3-6H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMIBKVARIYZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of dimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the carboxamide group: This involves the reaction of the furan derivative with an amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Synthesis of the fluoropyrimidinyl ether: This step involves the reaction of a fluoropyrimidine derivative with a cyclohexanol derivative under basic conditions to form the ether linkage.
Coupling of the two fragments: The final step involves coupling the furan carboxamide derivative with the fluoropyrimidinyl ether derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The fluoropyrimidinyl ether can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products
Oxidation: Furanones, carboxylic acids, or other oxidized derivatives.
Reduction: Amines, alcohols, or other reduced derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Orexin Receptor Modulation
Research indicates that compounds with similar structures can act as orexin receptor antagonists. Orexin receptors are critical in regulating the sleep-wake cycle, making them promising targets for treating sleep disorders such as insomnia. The modulation of these receptors can lead to significant advancements in therapeutic strategies for sleep-related conditions .
Anticancer Activity
The compound's structural analogs have shown promise in anticancer research. Investigations into related compounds have revealed cytotoxic effects against various cancer cell lines, including liver hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7). These findings suggest potential applications in cancer therapy, warranting further exploration of the specific compound's efficacy against similar targets .
Neuropharmacology
Given the role of orexin receptors in neuropharmacology, the compound may also be investigated for its effects on neurodegenerative diseases. The modulation of neurotransmitter systems through orexin pathways could provide insights into new treatment modalities for conditions such as Alzheimer's disease and other cognitive disorders .
Case Study 1: Orexin Antagonist Development
A study focused on the design and synthesis of orexin receptor antagonists demonstrated that modifications to core structures can yield compounds with improved pharmacological profiles. The research highlighted the importance of substituents in enhancing receptor affinity and selectivity, which could be applicable to 2,5-dimethyl-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide .
Case Study 2: Anticancer Activity Assessment
In vitro studies have shown that compounds similar to 2,5-dimethyl-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value indicative of potent activity against MCF7 cells, suggesting that further investigations into this compound's derivatives could yield effective anticancer agents .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors or enzymes: This can modulate their activity and lead to downstream effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.
Inducing cellular responses: Such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Compound A utilizes a furan-carboxamide scaffold, whereas 865614-81-9 () employs a benzodiazole-imidazopyridine hybrid . This difference suggests divergent target selectivity; furans and pyrimidines are common in kinase inhibitors, while benzodiazoles are prevalent in antiviral or anticancer agents.
Substituent and Backbone Complexity
Stereochemical Considerations
- The stereochemistry of Compound A’s cyclohexyl group (1r,4r) is critical for spatial orientation, analogous to the stereochemically defined backbones of compounds in (e.g., 2S,4S,5S configurations) . Such precision often correlates with target specificity in drug design.
Research Implications and Gaps
Future studies should focus on:
Target Profiling : Screening Compound A against kinases, GPCRs, or enzymes commonly modulated by pyrimidine/furan derivatives.
ADMET Properties : Comparing solubility, metabolic stability, and bioavailability with analogs like 865614-81-9 and compounds.
Stereochemical Impact : Evaluating how trans-cyclohexyl vs. diphenylhexane backbones influence binding kinetics.
Biological Activity
The compound 2,5-dimethyl-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide (CAS Number: 2034496-60-9) is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the field of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 397.5 g/mol. Its structure includes a furan ring, a cyclohexyl group, and a fluoropyrimidine moiety that contribute to its biological activity.
Research indicates that the compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in DNA replication and repair processes. Notably, it has been studied for its activity as a topoisomerase II inhibitor , which is crucial for cancer cell proliferation.
Topoisomerase Inhibition
In vitro studies have demonstrated that the compound selectively inhibits topoisomerase II without intercalating into DNA. This property is significant as it allows for the disruption of cancer cell division while minimizing damage to normal cells. The mechanism involves:
- Decatenation Assays : The compound showed potent inhibition of topoisomerase II activity in decatenation assays.
- Molecular Docking Studies : These studies support its role as an ATP-dependent topoisomerase II catalytic inhibitor, suggesting potential for anticancer applications against various cell lines including breast, colon, lung, and prostate cancers .
Efficacy in Cell Lines
The compound was tested against several cancer cell lines to evaluate its cytotoxic effects. The results indicated:
- IC50 Values : Low micromolar concentrations were effective in inhibiting cancer cell growth.
- Cell Cycle Analysis : Indicated an apoptotic effect predominantly at the G1 phase of the cell cycle .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 2.5 | Topoisomerase II inhibition |
| Colon Cancer | 3.0 | Apoptosis induction |
| Lung Cancer | 2.8 | ROS production |
| Prostate Cancer | 3.5 | Cell cycle arrest |
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of this compound:
- Anticancer Activity : A comprehensive study evaluated the anticancer effects on multiple cell lines and established that the compound induces significant apoptosis through ROS generation and cell cycle arrest .
- Comparative Studies : In comparison to standard chemotherapeutics like etoposide, this compound exhibited lower toxicity to normal cells while maintaining efficacy against cancerous cells .
- Reactive Oxygen Species (ROS) : The induction of ROS levels in cancer cells was noted as a contributing factor to its anticancer effects. This suggests a dual mechanism involving direct enzyme inhibition and oxidative stress induction .
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Cyclohexyl intermediate preparation : Introduce the 5-fluoropyrimidin-2-yloxy group via nucleophilic aromatic substitution (e.g., using a hydroxylated cyclohexane derivative and 5-fluoropyrimidin-2-yl chloride under basic conditions) .
- Amide coupling : React 2,5-dimethylfuran-3-carboxylic acid with the cyclohexylamine intermediate using coupling reagents like HATU or EDCI in DMF or DCM.
- Stereochemical control : Ensure (1r,4r) stereochemistry via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis, analogous to methods used for related cyclohexyloxy derivatives .
Q. What safety precautions should be observed during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact, as fluorinated pyrimidines may exhibit toxicity (e.g., similar compounds require consultation with safety protocols ).
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the fluoropyrimidinyl ether or oxidation of the furan ring.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and stereochemistry | Compare coupling constants (e.g., cyclohexyl protons: axial vs. equatorial) |
| HRMS | Verify molecular formula | Exact mass matching [M+H]⁺/[M–H]⁻ |
| X-ray crystallography | Resolve absolute stereochemistry | Used in related furan-carboxamide structures |
| FT-IR | Identify carbonyl (C=O) and amide (N–H) stretches | ~1650–1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (N–H) |
Q. What preliminary biological assays are appropriate for initial activity screening?
- Methodological Answer :
- In vitro kinase inhibition assays : Test against kinases targeted by fluoropyrimidine derivatives (e.g., EGFR, VEGFR).
- Cellular cytotoxicity assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7).
- Solubility and LogP measurements : Assess drug-likeness via shake-flask method or HPLC-based protocols.
Advanced Research Questions
Q. How can synthetic yield and stereochemical purity be optimized?
- Methodological Answer :
- Design of Experiments (DOE) : Screen reaction parameters (temperature, solvent, catalyst) to maximize yield. For example, achieved high stereopurity using chiral auxiliaries .
- Catalyst optimization : Test palladium or copper catalysts for coupling steps.
- In-line analytics : Use LC-MS to monitor intermediate formation and minimize side reactions.
Q. How to resolve contradictions between computational docking predictions and in vitro bioactivity data?
- Methodological Answer :
- Re-docking with refined parameters : Adjust protonation states or solvation models in software like AutoDock Vina.
- Crystallographic validation : Co-crystallize the compound with the target protein (if available).
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
Q. What methodologies determine metabolic stability in hepatic microsomes?
- Methodological Answer :
- Incubation protocol : Incubate with human/rat liver microsomes and NADPH. Monitor parent compound depletion via LC-MS/MS.
- Metabolite identification : Use high-resolution MSⁿ to detect phase I/II metabolites.
- CYP enzyme inhibition assays : Identify cytochrome P450 isoforms involved in metabolism.
Q. How to design structure-activity relationship (SAR) studies for target potency enhancement?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with varied substituents (e.g., replace 5-fluoropyrimidine with chloropyrimidine or triazine).
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with activity.
- Biological testing hierarchy : Prioritize analogs based on in silico predictions before in vitro/in vivo testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
